molecular formula C18H12N4O2 B5676086 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide

Cat. No. B5676086
M. Wt: 316.3 g/mol
InChI Key: SCBAGZWOJFJSNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex nicotinamide derivatives, such as N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide, often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. While specific studies on this compound are limited, research on similar nicotinamide derivatives highlights the importance of selecting appropriate precursors and conditions to achieve high yields and desired selectivity. For example, Pallavicini et al. (2009) and Kamal et al. (2014) have demonstrated the synthesis of nicotinamide derivatives with potential biological activities, indicating the relevance of meticulous synthetic strategies in developing nicotinamide-based compounds (Pallavicini et al., 2009); (Kamal et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide is characterized by the presence of pyridinyl and benzoxazolyl groups attached to a nicotinamide core. This arrangement influences its electronic configuration and molecular geometry, which are crucial for its chemical behavior and interaction with biological targets. Studies like those conducted by Terauchi et al. (1997) provide insights into the structure-activity relationships of nicotinamide derivatives, suggesting that modifications in the molecular structure can significantly impact their biological activities (Terauchi et al., 1997).

properties

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-17(13-2-1-7-20-11-13)21-14-3-4-16-15(10-14)22-18(24-16)12-5-8-19-9-6-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAGZWOJFJSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6027281

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